Benzaldehyde (5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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Overview
Description
Benzaldehyde (5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that features a benzaldehyde moiety linked to a thiazolidinone ring via a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde (5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves the condensation of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde (5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Benzaldehyde (5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzaldehyde (5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. It may also interact with DNA, causing disruptions in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Uniqueness
Benzaldehyde (5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
301174-67-4 |
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Molecular Formula |
C17H13Cl2N3OS |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(3,4-dichlorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-13-7-6-12(8-14(13)19)9-15-16(23)21-17(24-15)22-20-10-11-4-2-1-3-5-11/h1-8,10,15H,9H2,(H,21,22,23)/b20-10+ |
InChI Key |
RUOKZOYNUJFADU-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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